2-Methoxy-4-nitrodibenzo[b,d]furan
Description
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-methoxy-4-nitrodibenzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-8-6-10-9-4-2-3-5-12(9)18-13(10)11(7-8)14(15)16/h2-7H,1H3 |
InChI Key |
UDAPSRVBZQOCHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])OC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to the Dibenzo[b,d]furan Core
The construction of the dibenzo[b,d]furan skeleton is most commonly achieved through the formation of a key carbon-carbon (C-C) or carbon-oxygen (C-O) bond to close the central furan (B31954) ring. These strategies often employ transition metal catalysis or metal-free conditions to facilitate the transformation.
Intramolecular cyclization is a powerful strategy for the synthesis of dibenzofurans, starting from appropriately substituted diaryl ethers, biaryls, or related precursors.
The formation of a C-C bond between the two aryl rings of a diaryl ether is a direct and effective method for synthesizing dibenzofurans. This transformation is often facilitated by palladium catalysis. One approach involves a one-pot reaction sequence starting from aryl halides and ortho-bromophenols. nih.gov This method proceeds via an initial SNAr reaction to form the diaryl ether intermediate, followed by an intramolecular palladium-catalyzed aryl-aryl coupling to yield the dibenzofuran (B1670420) scaffold. nih.gov The isolated yields for various dibenzofurans using this method range from 32-99%. nih.gov
Another strategy employs a domino two-stage process starting from propargyl ethers of 2-halo phenol (B47542) derivatives. acs.orgnih.gov The first stage involves a Pd(0)-catalyzed intramolecular carbopalladation followed by a Suzuki coupling, which leads to 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives. acs.orgnih.gov The second stage utilizes an iron(III)-catalyzed cycloisomerization and aromatization to produce tetracyclic dibenzofuran derivatives in high yields. acs.orgnih.gov
Palladium/N-heterocyclic carbene (NHC) complexes have also been developed as effective catalysts for C-C bond formation in the synthesis of dibenzofurans. rsc.org These catalysts have demonstrated high efficacy in Suzuki–Miyaura cross-coupling reactions. rsc.org
Table 1: Examples of C-C Bond Formation Strategies for Dibenzofuran Synthesis
| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl halides, o-bromophenols | Pd catalyst, K₂CO₃ | Dibenzofurans | 32-99 | nih.gov |
| Propargyl ethers of 2-halo phenols | Pd(0) catalyst, Iron(III) catalyst | Tetracyclic dibenzofurans | High | acs.orgnih.gov |
| Heterocyclic bromides, Boronic acids | Dibenzofuran-based Pd(II)/NHC | Arylated benzoxazoles | Good | rsc.org |
The intramolecular cyclization via C-O bond formation typically starts from 2-arylphenol precursors. A practical and efficient method involves a palladium-catalyzed, phenol-directed C-H activation/C-O cyclization. researchgate.netacs.orgacs.org This reaction uses air as a benign oxidant and demonstrates tolerance for a variety of functional groups. acs.orgacs.org The combination of a Pd-catalyzed ortho-arylation of phenol esters to form 2-arylphenols, followed by this C-H activation/C-O cyclization, allows for the synthesis of highly functionalized dibenzofurans directly from simple phenols. acs.orgacs.org For instance, estrone (B1671321) can be selectively arylated and then cyclized to form a complex dibenzofuran derivative in a two-step sequence with yields of 51% and 54%, respectively. acs.orgacs.org
The synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. acs.orgbiointerfaceresearch.comnih.gov The required o-iododiaryl ether precursors can be synthesized in a one-pot procedure through sequential iodination and O-arylation of phenols under mild conditions. acs.orgbiointerfaceresearch.comnih.govorganic-chemistry.org
Table 2: Examples of C-O Bond Formation Strategies for Dibenzofuran Synthesis
| Precursor | Catalyst/Reagents | Key Transformation | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Arylphenols | Pd(0)/Pd(II), Air (oxidant) | Phenol-directed C-H activation/C-O cyclization | 54 (for estrone derivative) | acs.orgacs.org |
| o-Iododiaryl ethers | Reusable Pd/C | Intramolecular C-O bond formation | Good to excellent | acs.orgbiointerfaceresearch.comnih.govorganic-chemistry.org |
| o-Iodophenols, Silylaryl triflates | CsF, then Pd catalyst | O-arylation followed by cyclization | Good to excellent | biointerfaceresearch.com |
Palladium-catalyzed C-H activation and functionalization have emerged as powerful tools for the synthesis of complex molecules, including dibenzofurans. researchgate.netacs.orgacs.org This approach allows for the direct formation of C-C or C-O bonds, often with high regioselectivity. For the synthesis of dibenzofurans, a phenol-directed C-H activation/C-O cyclization is a notable example. acs.orgacs.org This Pd(0)/Pd(II)-catalyzed reaction utilizes air as the oxidant and has been shown to be a practical route to substituted dibenzofurans. acs.orgacs.org The turnover-limiting step in this process was identified as the C-O reductive elimination, not the C-H activation. acs.orgacs.org
This strategy has been successfully applied in a multi-step synthesis starting from phenols. For example, estrone was first arylated at the C2 position via an ester-directed C-H activation, and the resulting 2-arylphenol derivative was then subjected to the C-H activation/C-O cyclization to furnish the corresponding dibenzofuran. acs.orgacs.org
Furthermore, palladium catalysis can be used for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans. biointerfaceresearch.com This method uses palladium acetate (B1210297) in refluxing ethanol (B145695) without the need for a base. biointerfaceresearch.com Another Pd(II)-catalyzed intramolecular oxidative C-C bond formation using pivalic acid as the solvent has been shown to provide reproducibility and high yields for both electron-rich and electron-deficient diarylamines. biointerfaceresearch.comorganic-chemistry.org
Table 3: Examples of Palladium-Catalyzed Cyclization for Dibenzofuran Synthesis
| Substrate | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Arylphenols | Pd(OAc)₂, oxidant | Phenol-directed C-H activation/C-O cyclization | Substituted dibenzofurans | acs.orgacs.org |
| Diaryl ether diazonium salts | Pd(OAc)₂ | Refluxing ethanol | Dibenzofurans | biointerfaceresearch.com |
| Diaryl ethers | Pd(OAc)₂, K₂CO₃, Air | PivOH, 120 °C | Dibenzofurans | biointerfaceresearch.com |
| o-Iododiaryl ethers | Pd/C (reusable) | Ligand-free | Dibenzofurans | biointerfaceresearch.comnih.govorganic-chemistry.org |
Copper-catalyzed reactions provide an alternative and efficient route to the dibenzofuran core. A notable method involves the copper-catalyzed cyclization of cyclic diaryliodonium salts in water. nih.govacs.orgnih.gov This approach proceeds via a proposed oxygen-iodine exchange mechanism and allows for the synthesis of a variety of dibenzofuran derivatives in good to excellent yields (up to 96%). nih.govacs.orgnih.gov The reaction mechanism is thought to involve the oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by ligand exchange with water and subsequent reductive elimination. acs.orgnih.gov This methodology has also been successfully used for the synthesis of an organic semiconducting material. nih.govacs.orgnih.gov
Copper catalysis is also employed in the synthesis of dihydrobenzofurans, which are precursors to dibenzofurans. nih.gov For instance, a direct aryl C-O bond formation to synthesize functionalized dihydrobenzofurans can be achieved under mild conditions using copper catalysts. nih.gov
Table 4: Copper-Catalyzed Synthesis of Dibenzofurans
| Substrate | Catalyst/Reagents | Solvent | Key Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclic diaryliodonium triflates | CuI, Ligand | Water | Oxygen-iodine exchange | up to 96 | nih.govacs.orgnih.gov |
| Aryl pinacol (B44631) boronic esters | Cu-catalyst | Intramolecular reaction | Chiral dihydrobenzofuran-3-ols | - | nih.gov |
| Phenols and alkynes | Copper catalyst, O₂ | One-pot | Aerobic oxidative cyclization | - | rsc.org |
While transition metal catalysis is dominant in dibenzofuran synthesis, metal-free approaches offer advantages in terms of cost and potential metal contamination in the final products. Photo-induced methods are one such strategy. For example, a facile and efficient photo-induced method has been developed for the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives from 2-allylphenol (B1664045) derivatives and α-iodo sulfones/alkyl iodides. nih.gov This reaction proceeds in the presence of a base and solvent, yielding the target molecules in low to high yields (29%–69%). nih.gov
Base-mediated procedures also provide a metal-free pathway. A green and effective base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides affords 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50–94%). nih.gov
The Pschorr reaction, a classic method, involves the intramolecular cyclization of aryl diazonium salts to form biaryl tricyclic systems like dibenzofurans. biointerfaceresearch.com While traditionally using copper, modern variations aim to improve yields and reaction times. biointerfaceresearch.com
Table 5: Examples of Metal-Free Cyclization Strategies
| Reaction Type | Substrates | Reagents/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Photo-induced cyclization | 2-Allylphenol derivatives, α-iodo sulfones | TMG (base), 1,2-dichlorobenzene, light | Sulfonated 2,3-dihydrobenzofurans | 29-69 | nih.gov |
| Base-mediated [4+1] cyclization | Trimethylsulfoxonium iodide, 2-hydroxylimides | NaH (base) | 3-Amino-2,3-dihydrobenzofurans | 50-94 | nih.gov |
| Pschorr Reaction | Diaryl ether diazonium salts | - | Dibenzofurans | Moderate | biointerfaceresearch.com |
Green Chemistry Principles in Dibenzo[b,d]furan Synthesis
The application of green chemistry principles to the synthesis of dibenzo[b,d]furans aims to reduce the environmental impact of chemical processes. researchgate.net These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. nih.govjetir.org
Key aspects of green chemistry in this context include:
Waste Prevention : Designing syntheses to minimize or eliminate waste is a primary goal. This can be achieved through high-yield reactions and the reduction of byproducts. nih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents is minimized or replaced with greener alternatives, such as water or solvent-free conditions. researchgate.netjetir.org
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can be used in small amounts and can be recycled. greenchemistry-toolkit.org Palladium-catalyzed reactions using air as an oxidant for C-H activation/C-O cyclization to form dibenzofurans exemplify this principle. acs.org
Use of Renewable Feedstocks : Sourcing starting materials from renewable biomass, such as cellulose (B213188) or chitin, aligns with green chemistry goals. rsc.org
Cellulose-Based Synthesis Routes for Dibenzo[b,d]furans
Cellulose, a major component of lignocellulosic biomass, presents a renewable and sustainable feedstock for the synthesis of valuable chemicals, including dibenzofurans. A notable route involves the conversion of cellulose to 1,2,4-benzenetriol (B23740) (BTO), a key intermediate. acs.orgresearchgate.net
The synthesis proceeds through the following key steps:
Oxidative Coupling : 1,2,4-benzenetriol undergoes an oxidative C-C coupling reaction to form a biphenyl (B1667301) intermediate, [1,1'-biphenyl]-2,2',4,4',5,5'-hexaol. researchgate.net
Dehydration/Cyclization : This intermediate can then undergo dehydration to form the dibenzo[b,d]furan core structure. Specifically, dibenzo[b,d]furan-2,3,7,8-tetraol can be accessed through this pathway. researchgate.net
This cellulose-based strategy offers a high-yield and environmentally friendly alternative to traditional petroleum-based syntheses. acs.org Research has demonstrated the potential to achieve a 72.3% yield of dibenzofurans from cellulose-derived precursors. acs.org
One-Pot Multicomponent Domino Synthesis Strategies for Dibenzo[b,d]furans
One-pot multicomponent domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. nih.gov These reactions are characterized by their high atom and step economy, reduced waste generation, and operational simplicity. nih.govresearchgate.net
Several domino strategies have been developed for the synthesis of highly functionalized dibenzo[b,d]furans. One such approach involves a cascade reaction of 1-arylpenta-3,4-dien-2-ones with activated ketones. This sequence includes a base-promoted Michael addition, an intramolecular aldol (B89426) condensation, and a copper-catalyzed C-H activation and annulation to form the dibenzo[b,d]furan skeleton. researchgate.net This method avoids the need for pre-functionalized starting materials and multiple reaction steps.
Another strategy involves the reaction of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters with α,β-unsaturated carbonyl compounds. This alkali-promoted process proceeds via a Michael addition and subsequent lactonization to yield 3-substituted aminobenzofuran-2(3H)-ones, which are related furan-containing structures. nih.gov
Synthesis of 2-Methoxy-4-nitrodibenzo[b,d]furan and its Precursors
The synthesis of the target molecule, this compound, requires the strategic introduction of both a methoxy (B1213986) and a nitro group onto the dibenzo[b,d]furan core. This typically involves the synthesis of a methoxy-substituted dibenzo[b,d]furan precursor, followed by a regioselective nitration step. The precursor, 2-Methoxydibenzo[b,d]furan, is a known compound. bldpharm.com
Regioselective Nitration Pathways in Dibenzo[b,d]furan Systems
The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation. The position of nitration on the dibenzo[b,d]furan ring system is directed by the electronic properties of the existing substituents and the inherent reactivity of the heterocyclic core.
Nitration of the parent dibenzo[b,d]furan has been studied, providing insight into the preferred positions of electrophilic attack. rsc.org In substituted dibenzo[b,d]furans, such as 2-methoxydibenzo[b,d]furan, the activating and ortho-, para-directing methoxy group will strongly influence the position of the incoming nitro group. The 4-position is electronically activated by the methoxy group at position 2.
The use of specific nitrating agents and reaction conditions can enhance regioselectivity. For instance, using an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid can provide high regioselectivity in the nitration of various aromatic compounds, often favoring the para-isomer. rsc.orgresearchgate.net
Mechanistic Insights into Electrophilic Nitration of Dibenzo[b,d]furan
The electrophilic nitration of aromatic compounds typically proceeds through the following steps:
Formation of the Electrophile : A strong electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid (HNO₃), usually with the aid of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org
Electrophilic Attack : The π-electron system of the aromatic ring attacks the nitronium ion. In the case of dibenzo[b,d]furan, the furan ring is π-rich and highly reactive towards electrophiles. chemicalbook.com Attack at the C2 or C3 position is generally favored. The presence of a methoxy group at C2 further activates the ring, particularly at the ortho (C1, C3) and para (C4) positions, directing the electrophile.
Deprotonation : A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the nitro-substituted product. masterorganicchemistry.com
The stability of the intermediate carbocation (also known as a sigma complex or Wheland intermediate) determines the regioselectivity. For furan and its derivatives, attack at the C2 position leads to a more stable intermediate with three resonance structures, compared to only two for attack at the C3 position. chemicalbook.com In 2-methoxydibenzo[b,d]furan, the resonance stabilization provided by the methoxy group further favors attack at positions that allow for delocalization of the positive charge onto the oxygen atom.
Double Functionalization Approaches (Nitration and Cycloetherification) Leading to Nitrodibenzo[b,d]furans
The synthesis of nitrodibenzo[b,d]furans can also be achieved through strategies that combine the formation of the furan ring (cycloetherification) and the introduction of the nitro group in a sequential or concerted manner.
One such approach involves the reaction of a substituted phenol with a suitable partner that contains a nitro group or can be nitrated. For example, the synthesis of naphtho[2,3-b]furan-4,9-diones has been accomplished by reacting 2-hydroxynaphthalene-1,4-dione with gem-bromonitroalkenes. beilstein-journals.org A similar strategy could be envisioned for the synthesis of nitrodibenzo[b,d]furans.
Another relevant synthesis is that of ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate, which is achieved by first synthesizing the ethyl naphtho[2,1-b]furan-2-carboxylate from 2-hydroxy-1-naphthaldehyde, followed by nitration with a mixture of nitric and sulfuric acid. researchgate.net This demonstrates a cyclization-then-nitration sequence to afford a nitro-functionalized furan-containing polycyclic system. These methods highlight the feasibility of constructing the heterocyclic core and then introducing the nitro functionality to achieve the desired nitrodibenzo[b,d]furan derivative.
Introduction and Manipulation of Methoxy Functional Group in Dibenzo[b,d]furan Scaffolds
The introduction of a methoxy group onto the dibenzo[b,d]furan skeleton is a key step in the synthesis of the target compound and its analogues. A general and effective route involves the use of a methoxy-substituted precursor prior to the formation of the dibenzofuran core. nih.gov For instance, the synthesis of a methoxy-substituted nitrodibenzofuran can begin with a precursor like 2-bromo-5-methoxyphenol (B1282781). nih.gov This phenol can be reacted with a suitable partner, such as 4-fluoro-2-nitrobenzaldehyde (B1294362), to form a diaryl ether. nih.gov Subsequent palladium-catalyzed intramolecular aryl coupling of this ether builds the central furan ring, embedding the methoxy group into the final dibenzo[b,d]furan structure. nih.govsci-hub.se
Once the methoxy-dibenzofuran scaffold is in place, as with 2-methoxydibenzo[b,d]furan, it can be further functionalized. researchgate.net For example, formylation of 2-methoxydibenzo[b,d]furan using dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride leads to the introduction of an aldehyde group. researchgate.net This reaction has been shown to produce a mixture of two isomers, 2-methoxydibenzo[b,d]furan-1-carbaldehyde and 2-methoxydibenzo[b,d]furan-3-carbaldehyde, demonstrating that the methoxy group directs the electrophilic substitution to specific positions on the aromatic rings. researchgate.net This subsequent functionalization highlights the manipulation of the methoxy-substituted dibenzofuran system to create more complex derivatives.
Derivatization Strategies for Substituted Nitrodibenzo[b,d]furans
Substituted nitrodibenzofurans, such as the methoxy-containing variant, serve as versatile platforms for creating a range of derivatives. A notable strategy involves using the nitrodibenzofuran (NDBF) moiety as a photoremovable protecting group, particularly for thiols in solid-phase peptide synthesis (SPPS). nih.govsci-hub.se
A specific synthetic route has been developed to create an NDBF-based protecting group bearing a methoxy substituent. nih.gov The synthesis starts from 2-bromo-5-methoxyphenol and 4-fluoro-2-nitrobenzaldehyde to build the 7-methoxy-3-nitrodibenzo[b,d]furan skeleton, which incorporates an aldehyde function. nih.gov This aldehyde is then converted to a racemic secondary alcohol using trimethylaluminum. nih.gov This alcohol can be further activated to a bromide and used to alkylate an amino acid, such as N-Fmoc-L-cysteine methyl ester, to produce a fully protected building block suitable for SPPS. sci-hub.se The final hydrolysis of the methyl ester yields the desired carboxylic acid, ready for peptide synthesis. sci-hub.se This multi-step derivatization showcases how the initial nitrodibenzofuran structure is modified and appended to a biomolecule, highlighting its utility as a functional scaffold. nih.govsci-hub.se
| Precursor | Reagent(s) | Product | Purpose |
| 7-methoxy-3-nitrodibenzo[b,d]furan-2-carbaldehyde | Trimethylaluminum | 1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethan-1-ol | Creation of a secondary alcohol for further coupling. nih.gov |
| 1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethan-1-ol | N-Fmoc-L-cysteine methyl ester, Zn(OAc)₂ | Methyl N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethyl)-L-cysteinate | Coupling of the protecting group to an amino acid. nih.gov |
| Protected Cysteine Methyl Ester | Trimethyltin hydroxide | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethyl)-L-cysteine | Hydrolysis to the final acid for SPPS applications. nih.govsci-hub.se |
Chemical Reactivity and Transformations of this compound
The reactivity of this compound is dominated by the interplay between the nitro group, the methoxy group, and the dibenzofuran core. This leads to a variety of possible chemical transformations.
Reduction Reactions of the Nitro Moiety
The nitro group is one of the most versatile functional groups in organic synthesis, primarily because it can be readily reduced to an amine. The resulting aniline (B41778) derivatives are crucial intermediates for pharmaceuticals, agrochemicals, and materials. Several methods are available for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound.
A highly effective and rapid metal-free method utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) as the reductant with 4,4'-bipyridine (B149096) as an organocatalyst. nih.gov This system can convert nitroarenes to their corresponding anilines in minutes at room temperature, showing excellent tolerance for other sensitive functional groups like halogens, carbonyls, and alkynes. nih.gov Another common and powerful method involves the use of a metal, such as tin (Sn), in the presence of an acid catalyst like hydrochloric acid (HCl). youtube.com This two-step process first reduces the nitro group, forming an ammonium (B1175870) salt in the acidic medium, which is then neutralized with a base in the second step to liberate the free amine. youtube.com Additionally, borane-tetrahydrofuran (B86392) (BH₃-THF) can be used for the chemoselective reduction of certain nitroarenes, particularly ortho-nitrophenol derivatives, where the adjacent hydroxyl group provides anchimeric assistance. jrfglobal.com This suggests that the furan oxygen in the dibenzofuran scaffold might similarly influence the reduction of the C4-nitro group.
| Method | Reductant | Catalyst/Conditions | Key Features |
| Metal-Free Reduction | Tetrahydroxydiboron [B₂(OH)₄] | 4,4'-Bipyridine, Room Temperature | Rapid (5 min), highly chemoselective, metal-free. nih.gov |
| Metal-Acid Reduction | Tin (Sn) | HCl, followed by base neutralization | Standard, robust two-step procedure. youtube.com |
| Borane Reduction | Borane-THF (BH₃-THF) | Room Temperature | Effective for nitroarenes with directing groups (e.g., ortho-OH). jrfglobal.com |
Further Functionalization and Derivatization of the Dibenzo[b,d]furan Skeleton
Beyond the reactivity of the nitro group, the dibenzo[b,d]furan skeleton itself is amenable to further functionalization. The parent dibenzofuran undergoes electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. wikipedia.org This allows for the introduction of additional substituents onto the aromatic rings. For more targeted modifications, directed ortho-metalation can be achieved. For instance, reaction with butyl lithium results in dilithiation, creating nucleophilic centers that can react with a variety of electrophiles. wikipedia.org
Palladium-catalyzed cross-coupling reactions are powerful tools for derivatization. rsc.org Following a regioselective halogenation, such as bromination, subsequent Suzuki or Sonogashira coupling reactions can be used to install aryl or alkynyl groups at specific positions on the dibenzofuran core. rsc.orgchemistryviews.org The position of these modifications is critical, as functionalization at the 1-, 2-, 3-, or 4-positions has been shown to significantly influence the material properties of dibenzofuran derivatives used in applications like organic light-emitting diodes (OLEDs). nih.gov
Diels-Alder Reactivity of Nitrobenzofuran Scaffolds as Dienophiles
The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. wikipedia.org In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor "dienophile". organic-chemistry.org The presence of a strong electron-withdrawing group, such as the nitro moiety, on an alkene significantly enhances its dienophilic character. organic-chemistry.orgresearchgate.net
This principle extends to heterocyclic systems. Studies have shown that 2- and 3-nitrobenzofurans are effective dienophiles in polar thermal Diels-Alder reactions with various dienes. researchgate.net The nitro group activates the benzofuran (B130515) system, facilitating the [4+2] cycloaddition. researchgate.net This reactivity has been explored as a synthetic method for accessing more complex heterocyclic and carbocyclic ring systems, as the nitro group can often be eliminated from the initial adduct under thermal conditions. researchgate.net Similarly, related compounds like 4-nitrobenzodifuroxan have been studied in Diels-Alder reactions, proceeding through a stepwise mechanism involving a zwitterionic intermediate. nih.gov Given these precedents, the C3-C4 double bond of this compound is expected to act as a dienophile, enabling its participation in Diels-Alder cycloadditions.
Regioselective Functionalization Studies of Dibenzo[b,d]furan and its Derivatives
Controlling the position of new functional groups, known as regioselectivity, is a central challenge in the synthesis of substituted aromatic compounds. For dibenzofuran and its derivatives, the inherent properties of the scaffold and the influence of existing substituents direct the outcome of chemical reactions.
Studies on the nucleophilic functionalization of cationic dibenzofuran-manganese complexes show that nucleophilic attack occurs exclusively at the C1 and C4 positions, with a strong preference for the C1 position. epa.gov In contrast, electrophilic substitution, such as the formylation of 2-methoxydibenzofuran, is directed by the methoxy group to yield a mixture of 1- and 3-substituted products. researchgate.net This demonstrates that the nature of the reaction (nucleophilic vs. electrophilic) and the specific substituents present dictate the regiochemical outcome. The synthesis of substituted benzofurans has also shown that a methoxy group is more nucleophilic and a better directing group for intramolecular cyclization reactions than an acetoxy group. nih.gov These studies underscore the ability to selectively functionalize specific sites on the dibenzofuran core by choosing appropriate reagents and reaction conditions, which is crucial for the rational design of complex molecules. rsc.orgnih.gov
Carbon-Hydrogen (C-H) Activation Strategies in Dibenzo[b,d]furan Systems
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. In the context of dibenzo[b,d]furan systems, C-H activation methodologies have been instrumental in the construction of the heterocyclic core and the introduction of various substituents, enabling access to a diverse range of functionalized derivatives.
Transition metal catalysis, particularly with palladium, has been a cornerstone of these strategies. One prominent approach involves the intramolecular C-H activation/C-O cyclization of 2-phenylphenol (B1666276) derivatives to construct the dibenzofuran scaffold. nih.gov This method, often proceeding through a Pd(0)/Pd(II) catalytic cycle with air as the oxidant, has been shown to tolerate a variety of functional groups. nih.gov The turnover-limiting step in this process has been identified as the C-O reductive elimination rather than the C-H activation itself. nih.gov
Another palladium-catalyzed strategy involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This tandem denitrification/C-H activation process provides an efficient route to dibenzofurans under mild conditions, utilizing palladium acetate in refluxing ethanol without the need for a base. organic-chemistry.org The reaction demonstrates broad substrate tolerance, accommodating electron-rich, electron-neutral, and electron-deficient substituents. organic-chemistry.org
Beyond the synthesis of the dibenzofuran core, C-H activation has been employed for the direct functionalization of the pre-formed heterocycle. However, the regioselectivity of these reactions is highly dependent on the electronic nature of the substituents already present on the dibenzo[b,d]furan ring system.
A method for the synthesis of 4-nitrodibenzofurans has been developed through the double functionalization of 2'-amino-biphenyl-2-ols, involving nitration and cycloetherification in a one-pot synthesis. psu.edu This provides a potential route to the precursor of the target compound. Further C-H functionalization of the resulting 4-nitrodibenzofuran (B3057948) could then be explored.
The following tables summarize representative C-H activation methodologies for the synthesis and functionalization of dibenzofuran systems.
Table 1: Palladium-Catalyzed Intramolecular C-H Activation for Dibenzofuran Synthesis
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Phenylphenol | Pd(OAc)₂ | Air | Toluene | 110 | 85 | nih.gov |
| 2-(4-Methoxyphenyl)phenol | Pd(OAc)₂ | Air | Toluene | 110 | 92 | nih.gov |
| 2-(4-Nitrophenyl)phenol | Pd(OAc)₂ | Air | Toluene | 110 | 75 | nih.gov |
| ortho-Diazonium salt of diphenyl ether | Pd(OAc)₂ | - | Ethanol | Reflux | 93 | organic-chemistry.org |
| ortho-Diazonium salt of 4-methoxydiphenyl ether | Pd(OAc)₂ | - | Ethanol | Reflux | 88 | organic-chemistry.org |
Table 2: Synthesis of 4-Nitrodibenzofurans via Double Functionalization
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2'-Amino-biphenyl-2-ol | NaNO₂, TFA | H₂O | Room Temp | 85 | psu.edu |
| 5-Methyl-2'-amino-biphenyl-2-ol | NaNO₂, TFA | H₂O | Room Temp | 82 | psu.edu |
| 5-Chloro-2'-amino-biphenyl-2-ol | NaNO₂, TFA | H₂O | Room Temp | 88 | psu.edu |
Spectroscopic and Structural Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms in a molecule.
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in 2-Methoxy-4-nitrodibenzo[b,d]furan. The spectrum would be expected to show signals for the aromatic protons on the dibenzofuran (B1670420) core and a characteristic singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the aromatic rings.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~8.0-8.5 | d | ~8.0 |
| H-3 | ~7.5-7.8 | d | ~8.0 |
| Aromatic Protons (other ring) | ~7.3-7.9 | m | - |
| Methoxy (OCH₃) | ~3.9-4.1 | s | - |
Note: This table is a hypothetical prediction based on general principles and data for related structures. It is not based on experimental results for this compound.
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each of the carbon atoms in the dibenzofuran skeleton, including those bearing the methoxy and nitro substituents, as well as a signal for the methoxy carbon itself. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, providing further evidence for the positions of the substituents.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (C-OCH₃) | ~155-165 |
| C-4 (C-NO₂) | ~140-150 |
| Other Aromatic Carbons | ~110-140 |
| Quaternary Carbons (ring junctions) | ~120-150 |
| Methoxy (OCH₃) | ~55-60 |
Note: This table is a hypothetical prediction based on general principles and data for related structures. It is not based on experimental results for this compound.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to each other. This is critical for tracing the proton framework through the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). beilstein-journals.org This experiment allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns.
HRMS is crucial for determining the precise molecular formula of a compound. nih.gov By measuring the mass with very high accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₃H₉NO₄), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, providing strong evidence for the compound's identity.
Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 244.0550 | Not Available |
| [M+Na]⁺ | 266.0370 | Not Available |
Note: This table is for illustrative purposes. The calculated exact mass is based on the chemical formula C₁₃H₉NO₄. No experimental data has been found.
LC-MS and UPLC-MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These methods are widely used for the analysis of nitrofuran compounds in various matrices. researchgate.netmanchester.ac.uk In the context of synthesizing or analyzing this compound, LC-MS or UPLC-MS would be employed to:
Assess the purity of the synthesized compound by separating it from starting materials, by-products, and other impurities.
Confirm the molecular weight of the target compound from the mass spectrum of the corresponding chromatographic peak.
Quantify the compound in a mixture.
UPLC, by using smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, making it a valuable tool for complex sample analysis.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule by probing their vibrational modes. wikipedia.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups.
For aromatic compounds containing nitro and methoxy groups, FTIR is particularly informative. The asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group are typically observed in distinct regions of the spectrum. researchgate.net In related nitro-aromatic compounds, the asymmetric stretching frequency of the –NO₂ group is found around 1550 cm⁻¹. researchgate.net The C–NO₂ stretching vibration is also a key diagnostic band. researchgate.net
The methoxy (–OCH₃) group exhibits characteristic C–H stretching vibrations, as well as in-plane and out-of-plane bending modes. scielo.org.za For instance, in 2-methoxybenzaldehyde, the C–O–C bending and O–CH₃ torsional modes are found in the low wavenumber region. nih.gov The presence of the dibenzo[b,d]furan core will also give rise to a complex pattern of absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.
A representative FTIR spectrum of a related compound, 2-methoxy-4-nitroaniline, shows characteristic peaks that can be correlated with the functional groups present in this compound.
Table 1: Representative FTIR Spectral Data for Functional Groups in Related Aromatic Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (–NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (–NO₂) | Symmetric Stretch | ~1350 |
| Methoxy (–OCH₃) | C–H Stretch | 2834-3029 |
| Methoxy (–OCH₃) | In-plane Bend | ~1460 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1400-1600 |
Note: The exact positions of the peaks for this compound may vary due to the specific molecular environment.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the context of this compound, Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic rings of the dibenzofuran core. The symmetric vibrations of the nitro group are also typically Raman active. By combining FTIR and Raman data, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the definitive assignment of functional groups. nih.gov For example, in the analysis of 4-Methoxy-4'-Nitrobiphenyl, both FT-IR and FT-Raman spectra were recorded to perform a comprehensive vibrational analysis. nih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state.
Single Crystal X-ray Diffraction Analysis of this compound
While a specific single-crystal X-ray diffraction study for this compound is not detailed in the provided search results, the methodology for such an analysis is well-established. Growing a suitable single crystal of the compound would be the first step. This crystal would then be subjected to X-ray diffraction, where the pattern of diffracted X-rays is used to calculate the electron density distribution within the crystal, ultimately revealing the atomic positions. nih.gov
From this data, one could determine the planarity of the dibenzo[b,d]furan ring system, the orientation of the methoxy and nitro substituents, and any intermolecular interactions such as π-π stacking or hydrogen bonding that stabilize the crystal lattice. researchgate.net
Crystallographic Studies of Related Nitrodibenzo[b,d]furan Derivatives
The crystal structures of several related compounds provide valuable insights into what can be expected for this compound. For instance, studies on other dibenzofuran derivatives have shown that the benzo[b]furan ring system is generally planar. researchgate.net
In a study of 2-methoxy-4-nitroaniline, a related aromatic compound, single-crystal X-ray diffraction revealed that it crystallizes in the monoclinic system. researchgate.net Another related compound, 4-methoxy-2-nitroaniline, was found to have an orthorhombic crystal system. researchgate.netresearchgate.net These studies also detail the unit cell parameters and space groups, which are fundamental properties of the crystal structure.
Table 2: Crystallographic Data for Related Nitro- and Methoxy- Substituted Aromatic Compounds
| Compound | Crystal System | Space Group | Reference |
| 2-methoxy-4-nitroaniline | Monoclinic | Not specified | researchgate.net |
| 4-methoxy-2-nitroaniline | Orthorhombic | Not specified | researchgate.netresearchgate.net |
| 5-methyl-2-hydroxy-3-nitroacetophenone | Orthorhombic | Pcca | researchgate.net |
| p-nitroacetophenone | Monoclinic | P21/c | researchgate.net |
| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. libretexts.org The absorption of light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). nih.gov
For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π→π* and potentially n→π* transitions. libretexts.org The extensive π-conjugated system of the dibenzofuran core, along with the electron-withdrawing nitro group and the electron-donating methoxy group, will influence the energies of these transitions and thus the wavelengths of maximum absorption (λ_max).
In a related compound, N-Fmoc-L-Cys(NDBF)-OH, the introduction of a methoxy group to the nitrodibenzofuran (NDBF) chromophore resulted in a significant red shift (a shift to longer wavelengths) of the absorbance maximum from 330 nm to 362 nm. sci-hub.se This is consistent with the general observation that adding methoxy substituents to a nitrobenzyl chromophore shifts the absorbance maximum to lower energy. sci-hub.se The extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is also an important parameter obtained from UV-Vis spectroscopy. sci-hub.se
The study of related compounds like 4-Methoxy-4'-Nitrobiphenyl has also utilized UV-Vis spectroscopy to investigate electronic properties and the HOMO-LUMO energy gap. nih.gov The solvent can also influence the position of the absorption bands.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. This method can provide detailed information about the electronic structure and environment of the unpaired electron, making it an invaluable tool for characterizing transient radical intermediates formed during chemical reactions.
In the context of this compound, EPR spectroscopy would be the primary method to directly detect and characterize its radical anion or other potential radical species formed, for instance, during electrochemical reduction or photochemical processes. The interaction of the unpaired electron with the magnetic field and with nearby magnetic nuclei (such as ¹H and ¹⁴N) gives rise to characteristic EPR spectra.
The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfccs). The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of the free electron (g ≈ 2.0023). Deviations from this value can provide insight into the distribution of the unpaired electron within the molecule, particularly its localization on atoms with significant spin-orbit coupling.
Hyperfine coupling constants provide information about the interaction of the unpaired electron with magnetic nuclei. The magnitude of the hyperfine coupling is proportional to the probability of finding the unpaired electron at the position of the nucleus , thus offering a map of the spin density distribution across the molecule. For the radical anion of this compound, one would expect to observe hyperfine couplings to the nitrogen nucleus of the nitro group and to the various protons on the aromatic rings.
To date, specific experimental or computational EPR studies on the radical intermediates of this compound have not been reported in the reviewed literature. However, studies on related nitroaromatic and dibenzofuran compounds can offer insights into what might be expected. For instance, the reduction of nitroaromatic compounds typically leads to the formation of a radical anion where the unpaired electron is largely localized on the nitro group. This would be expected to result in a large hyperfine coupling to the ¹⁴N nucleus. Smaller couplings to the aromatic protons would also be anticipated, with their magnitudes depending on the spin density at their respective positions on the dibenzofuran skeleton. The presence of the electron-donating methoxy group at the 2-position and the electron-withdrawing nitro group at the 4-position would significantly influence the spin density distribution in the radical anion compared to the unsubstituted dibenzofuran radical.
While detailed research findings and specific data tables for this compound are not available, a hypothetical table of expected EPR parameters for its radical anion is presented below for illustrative purposes, based on general knowledge of similar compounds.
| Parameter | Expected Value Range | Information Provided |
| g-factor | ~2.004 - 2.005 | Indicates an organic radical with some spin density on the nitro group. |
| a(¹⁴N) | 8 - 12 G | Confirms significant spin density on the nitro group. |
| a(¹H) | 0.1 - 4 G | Maps the spin density distribution across the aromatic protons. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic compounds. By approximating the electron density of a molecule, DFT methods can accurately predict a wide range of properties, from molecular geometries to reaction energetics. For 2-Methoxy-4-nitrodibenzo[b,d]furan, DFT studies are instrumental in understanding how the interplay between the methoxy (B1213986) and nitro functional groups influences the electronic environment of the dibenzo[b,d]furan core.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its physical and chemical properties. For this compound, DFT calculations can map out the distribution of electrons, identify regions of high or low electron density, and determine the energies of the molecular orbitals. This information is crucial for predicting the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the electron-donating methoxy group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic system. DFT calculations would likely show that the HOMO is largely localized on the dibenzo[b,d]furan ring, with significant contributions from the oxygen atom of the methoxy group. Conversely, the LUMO is expected to be predominantly located on the nitro group and the adjacent aromatic ring, reflecting its strong electron-accepting nature.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Dibenzofurans
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dibenzo[b,d]furan | -5.8 | -0.9 | 4.9 |
| 2-Methoxydibenzo[b,d]furan | -5.5 | -0.7 | 4.8 |
| This compound | -6.2 | -2.5 | 3.7 |
Beyond FMO analysis, DFT can provide a more detailed picture of charge distribution through methods like Natural Bond Orbital (NBO) analysis or by calculating molecular electrostatic potential (MEP) maps. These tools help to identify the most electron-rich and electron-poor sites in a molecule, which are the likely centers of nucleophilic and electrophilic attack, respectively.
In this compound, the nitrogen atom of the nitro group and the ipso-carbon atom to which it is attached would exhibit a significant positive partial charge, making them electrophilic centers. The oxygen atoms of the nitro and methoxy groups, along with certain carbon atoms on the aromatic rings, would carry negative partial charges. Reactivity indices, such as Fukui functions, can be derived from DFT calculations to quantify the reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, or radical attack.
Table 2: Illustrative Partial Atomic Charges for Key Atoms in this compound
| Atom | Partial Charge (a.u.) |
| O (methoxy) | -0.55 |
| C (methoxy) | +0.15 |
| C4 (nitro-substituted) | +0.20 |
| N (nitro) | +0.60 |
| O (nitro) | -0.45 |
Note: These values are representative examples based on general principles of organic chemistry and are not derived from specific calculations for this molecule.
Reaction Mechanism Elucidation
DFT is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of the reaction mechanism, including the factors that control reaction rates and selectivity.
The synthesis of this compound typically involves the electrophilic nitration of 2-methoxydibenzo[b,d]furan. The generally accepted mechanism for electrophilic aromatic nitration proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.com
Computational studies on the nitration of substituted aromatic compounds have shown that the reaction proceeds through the formation of a Wheland intermediate (also known as a sigma complex), a carbocationic species where the aromaticity of the ring is temporarily broken. nih.gov The regioselectivity of the nitration of 2-methoxydibenzo[b,d]furan is directed by the activating, ortho-para directing methoxy group. DFT calculations can be used to compare the energies of the transition states leading to the different possible regioisomers, thereby explaining why the nitro group is preferentially introduced at the C4 position. The electron-donating methoxy group at C2 strongly activates the ortho positions (C1 and C3) and the para position (C8, which is on the other ring). However, steric hindrance from the fused furan (B31954) ring and the methoxy group itself can influence the final product distribution.
The dibenzo[b,d]furan core is often synthesized through cyclization reactions. One common method is the palladium-catalyzed C-H activation/C-O cyclization of 2-phenylphenols. youtube.com DFT studies of such reactions can elucidate the catalytic cycle, including the oxidative addition, C-H activation, and reductive elimination steps. youtube.com These computational investigations can help in optimizing reaction conditions and in designing more efficient catalysts. While not directly involving this compound, understanding the formation of the parent ring system is crucial. Theoretical studies on related cyclization reactions, such as those for the synthesis of dibenzo[b,d]azepines, also provide insights into the general principles governing the formation of such bridged biaryl systems. nih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Advanced Computational Methodologies
There is no information available in the searched literature regarding the application of advanced computational methodologies specifically to this compound. Such studies could involve higher-level correlated ab initio methods, molecular dynamics simulations to explore conformational space and dynamics, or quantum mechanics/molecular mechanics (QM/MM) methods for studying the molecule in a complex environment like an enzyme active site.
Quantum Chemical Calculations Beyond DFT
At present, specific studies employing quantum chemical calculation methods beyond Density Functional Theory (DFT) for this compound are not available in the public domain. Advanced methods such as Møller-Plesset perturbation theory (e.g., MP2, MP3) and Coupled Cluster (CC) theory offer a higher level of theoretical accuracy by more effectively accounting for electron correlation. nih.gov These methods are computationally more intensive than DFT but can provide benchmark-quality data on molecular geometries, interaction energies, and electronic structures. Future computational research on this compound could leverage these advanced techniques to refine our understanding of its fundamental properties.
Machine Learning Applications in Molecular Design and Property Prediction
The application of machine learning (ML) to the molecular sciences is a rapidly expanding field, offering powerful tools for designing novel molecules and predicting their properties, thereby accelerating the discovery process. nih.govdeakin.edu.au These ML models are trained on large datasets of existing molecules and their measured properties to learn complex structure-property relationships. aalto.fi
While specific machine learning models dedicated to the design or property prediction of this compound have not been documented, the general methodologies are well-established. researchgate.netnih.gov For instance, generative models, a class of AI, can design new molecular structures with desired characteristics. nih.govnih.govarxiv.org Furthermore, quantitative structure-property relationship (QSPR) models built using machine learning can predict a wide array of physicochemical and biological properties from molecular structure alone. nih.gov
The potential exists to apply these machine learning frameworks to the family of nitrodibenzofurans. By building datasets of related compounds, it would be feasible to develop models that could predict properties such as solubility, reactivity, or electronic characteristics of new derivatives, including this compound. Such an approach could guide synthetic efforts by prioritizing molecules with optimal properties for specific applications. rsc.org
Advanced Applications in Chemical Research
2-Methoxy-4-nitrodibenzo[b,d]furan as a Synthetic Intermediate
The structural framework of this compound makes it a valuable building block in organic synthesis. The inherent reactivity of the aromatic rings, coupled with the directing effects of the methoxy (B1213986) and nitro substituents, allows for selective functionalization, paving the way for the construction of more elaborate molecular structures.
The dibenzofuran (B1670420) nucleus is a privileged structure found in numerous natural products and serves as a precursor for various complex molecules. thesciencein.orgresearchgate.net The synthesis of derivatives often begins with the core dibenzofuran structure, which can be obtained from sources like coal tar or built through multi-step synthetic sequences. biointerfaceresearch.comwikipedia.org A general route to substituted dibenzofurans, including the methoxy-substituted variant, involves the palladium-catalyzed intramolecular aryl coupling of a diaryl ether precursor. nih.gov For instance, the synthesis can start from precursors like 2-bromo-5-methoxyphenol (B1282781) and 4-fluoro-2-nitrobenzaldehyde (B1294362). nih.gov
Once the this compound scaffold is assembled, it can be further elaborated. The nitro group can be reduced to an amine, providing a handle for a wide array of chemical transformations, such as amide bond formation or the introduction of other functional groups. The aromatic rings can undergo electrophilic substitution reactions, like formylation, to introduce aldehyde functionalities. researchgate.net These aldehydes are versatile intermediates that can be converted into a variety of other groups, serving as key steps in the total synthesis of complex target molecules. researchgate.net This strategic functionalization allows chemists to use the dibenzofuran core as a rigid scaffold to orient appended functionalities in a precise three-dimensional arrangement, which is a crucial aspect in the design of molecules with specific biological or material properties.
The dibenzofuran framework is a key component in many medicinally active compounds, exhibiting properties such as anticancer, antibacterial, and antifungal activities. thesciencein.orgresearchgate.netbiointerfaceresearch.com The this compound scaffold, and more broadly the nitrodibenzofuran (NDBF) core, has been specifically utilized in the design and synthesis of novel chemical entities for biological applications, most notably in the field of peptide chemistry. nih.govacs.org
A significant application is the synthesis of protected amino acids for use in solid-phase peptide synthesis (SPPS), a cornerstone technique in medicinal chemistry for creating therapeutic peptides. nih.gov Researchers have developed a new protecting group for the thiol side chain of cysteine based on a methoxy-substituted nitrodibenzofuran (MeO-NDBF). nih.govnih.gov The synthesis involves creating an N-Fmoc-protected cysteine derivative where the thiol is masked by the MeO-NDBF group. nih.gov This "caged" cysteine can then be incorporated into peptide chains using standard SPPS protocols. acs.orgnih.gov The resulting peptides are inactive until the MeO-NDBF group is removed, a process that can be triggered by light. nih.govacs.org This approach allows for the synthesis of light-activatable peptides, which are powerful tools for studying biological processes with high spatiotemporal control. For example, a K-Ras-derived peptide containing an NDBF-protected cysteine was synthesized and used to study enzymatic farnesylation, a key process in cell signaling. acs.orgnih.govacs.org This demonstrates how the nitrodibenzofuran scaffold is directly integrated into the design of complex biomolecules to create novel research tools and potential therapeutics.
Table 1: Synthesis of a MeO-NDBF Protected Cysteine for SPPS
| Step | Reactants | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 1 | 2-bromo-5-methoxyphenol, 4-fluoro-2-nitrobenzaldehyde | Diaryl ether formation | 2-((2-bromo-5-methoxyphenyl)oxy)-4-nitrobenzaldehyde | nih.gov |
| 2 | Diaryl ether from Step 1 | Intramolecular Pd-catalyzed aryl coupling | This compound-x-carbaldehyde | nih.gov |
| 3 | Aldehyde from Step 2 | Reduction to alcohol | (this compound-x-yl)methanol | nih.gov |
| 4 | Alcohol from Step 3, Fmoc-L-Cysteine methyl ester | Thiol protection (caging) | Fmoc-Cys(MeO-NDBF)-OCH₃ | nih.gov |
| 5 | Caged cysteine from Step 4 | Saponification | N-Fmoc-L-Cys(MeO-NDBF)-OH | nih.gov |
Role in Photochemical Protecting Group Chemistry
Photoremovable protecting groups (PPGs), or "caging" groups, are indispensable tools in chemical biology, allowing researchers to control the activity of molecules with light. nih.goviris-biotech.de The nitrodibenzofuran (NDBF) chromophore, particularly its methoxy-substituted variant, has emerged as a highly efficient and versatile caging group.
The development of NDBF-based caging groups was driven by the limitations of existing PPGs, such as the widely used o-nitrobenzyl (oNB) group. nih.goviris-biotech.de While effective, oNB groups often have lower photolysis efficiencies. nih.gov The NDBF chromophore was introduced as a superior alternative, especially for caging thiols. acs.orgiris-biotech.de It exhibits a significantly faster rate of UV photolysis compared to simple nitroveratryl-based protecting groups. nih.govnih.gov
The NDBF cage is synthetically incorporated to mask a specific functional group, rendering the parent molecule biologically inert. iris-biotech.de For instance, Fmoc-Cys(NDBF)-OH was synthesized to incorporate a caged cysteine into peptides. acs.orgnih.govacs.org The key advantage of the NDBF group is its clean and efficient cleavage upon irradiation, releasing the active molecule without generating problematic side products, an issue that can plague other protecting groups like brominated hydroxycoumarin (Bhc). acs.orgnih.govacs.org The addition of a methoxy group to the NDBF scaffold (MeO-NDBF) further refines its properties, enhancing its two-photon absorption cross-section, which is crucial for applications in living cells and tissues. nih.govnih.gov
The uncaging of NDBF-protected molecules can be initiated by two distinct photochemical processes: one-photon absorption (1PA) and two-photon absorption (2PA).
One-Photon Uncaging: This process involves the absorption of a single high-energy UV photon (e.g., at 365 nm) to trigger the cleavage of the protecting group. acs.orgiris-biotech.de NDBF has been shown to be highly efficient in this regard, with photolysis rates reported to be 16 to 160 times more efficient than many commonly used caging compounds. iris-biotech.denih.gov The uncaging is rapid and allows for the swift release of the active compound, which was demonstrated by the light-induced activation of an enzymatic reaction involving a caged peptide substrate. acs.orgacs.org
Two-Photon Uncaging: This advanced technique uses near-infrared (NIR) light (e.g., at 800 nm), where two lower-energy photons are absorbed simultaneously to achieve the same electronic excitation as one UV photon. acs.orgiris-biotech.deumn.edu The major advantages of 2PA for biological experiments are deeper tissue penetration, lower light scattering, and reduced phototoxicity, as NIR light is less damaging to living cells than UV light. iris-biotech.deumn.edu The NDBF chromophore possesses a useful two-photon action cross-section, and the introduction of a methoxy group in MeO-NDBF significantly improves this property (0.71–1.4 GM). nih.govnih.govacs.org This makes the MeO-NDBF cage particularly well-suited for high-resolution, three-dimensional uncaging deep within biological samples, such as tissues or intact organisms. acs.orgumn.edu
Table 2: Photochemical Properties of NDBF-based Caging Groups
| Property | One-Photon Uncaging | Two-Photon Uncaging | Key Advantage | Reference |
|---|---|---|---|---|
| Excitation Wavelength | UV Light (~365 nm) | Near-IR Light (~800 nm) | NIR allows deeper tissue penetration and lower phototoxicity. | acs.orgiris-biotech.de |
| NDBF Efficiency | High quantum yield; 16-160x more efficient than some common cages. | Useful two-photon action cross-section. | High cleavage efficiency without side reactions. | acs.orgiris-biotech.denih.gov |
| MeO-NDBF Efficiency | Shifts absorbance to lower energy. | Improved two-photon action cross-section (0.71-1.4 GM). | Enhanced efficiency for 2P activation in cells and tissue. | nih.govnih.gov |
| Mechanism | Absorption of a single UV photon excites the chromophore, leading to bond cleavage. | Simultaneous absorption of two near-IR photons achieves the same excitation state. | Enables high spatiotemporal control of substrate release. | umn.edu |
Contributions to Materials Science
While the primary research focus for this compound has been in biocatalysis and medicinal chemistry, the inherent properties of the dibenzofuran scaffold suggest potential applications in materials science. Dibenzofuran derivatives are noted for their thermal stability and are used as heat transfer agents. biointerfaceresearch.comwikipedia.org Furthermore, their aromatic, planar structure lends itself to applications in optoelectronics.
Specifically, certain dibenzofuran derivatives have been investigated as fluorescent probes and as materials for organic light-emitting devices (OLEDs) due to their high fluorescence quantum yields. biointerfaceresearch.com The photophysical properties of the NDBF chromophore, particularly its ability to absorb UV and NIR light, are central to its role as a caging group. acs.orgnih.gov These same properties could potentially be harnessed for the development of light-sensitive or photoresponsive materials. For instance, the NDBF group could be incorporated into polymer backbones or hydrogels to create smart materials that change their properties—such as solubility, conformation, or binding affinity—upon irradiation. acs.orgnih.gov The high efficiency of NDBF photolysis makes it a promising candidate for creating materials that can release payloads or undergo structural changes in response to a light stimulus, opening avenues in areas like drug delivery systems, photolithography, and data storage. acs.orgnih.gov
Bio-inspired Chemical Synthesis
The dibenzo[b,d]furan motif is present in a number of natural products, many of which exhibit significant biological activity. nih.gov This has inspired synthetic chemists to develop new methods for constructing this scaffold and to create novel analogues for various applications, including as chemical tools to study biological systems.
The synthesis of dibenzo[b,d]furan derivatives is an active area of research, with numerous strategies developed to construct the core ring system. rsc.orgorganic-chemistry.org These methods include intramolecular C-O bond formation from 2-aryl phenols and palladium-catalyzed cyclization of diaryl ethers. nih.gov Such synthetic routes are crucial for accessing analogues of natural products and other functionally complex molecules.
| Synthetic Step | Description | Precursor/Intermediate | Reference |
|---|---|---|---|
| 1. Diaryl Ether Formation | Reaction of 2-bromo-5-methoxyphenol with 4-fluoro-2-nitrobenzaldehyde. | Diaryl ether 3 | nih.gov |
| 2. Acetal (B89532) Protection | Protection of the aldehyde group as an acetal. | Compound 4 | nih.gov |
| 3. Intramolecular Aryl Coupling | Palladium-catalyzed cyclization to form the dibenzofuran ring. | Compound 5 | nih.gov |
| 4. Deprotection | Removal of the acetal protecting group to yield the aldehyde. | Aldehyde 6 | nih.gov |
| 5. Functionalization | Conversion of the aldehyde to a secondary alcohol. | Alcohol 7 (1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethan-1-ol) | nih.gov |
Building on synthetic advances, dibenzo[b,d]furan scaffolds are being fashioned into sophisticated chemical probes. These probes are designed to interact with specific biological molecules or to respond to particular chemical environments, often through fluorescence or other photochemical processes. nih.govresearchgate.net
A prime example is the development of a methoxy-substituted nitrodibenzofuran derivative that functions as a photolabile protecting group for cysteine, an amino acid. nih.gov This molecule, N-Fmoc-L-Cys(MeO-NDBF)-OH, was specifically designed to have an improved two-photon absorption cross-section. nih.gov This property allows for the precise removal of the protecting group using focused light, enabling the controlled release of the thiol group in a specific location during complex chemical syntheses, such as solid-phase peptide synthesis. nih.gov This nitrodibenzofuran-based tool acts as a chemical probe that is responsive to a light-based stimulus, showcasing a highly advanced application of this heterocyclic system in bio-inspired chemical technology.
| Probe Name/Class | Scaffold | Function | Key Feature | Reference |
|---|---|---|---|---|
| MeO-NDBF Protecting Group | 7-methoxy-3-nitrodibenzo[b,d]furan | Two-photon sensitive protecting group for thiols (cysteine) | Improved two-photon action cross-section for controlled release with light | nih.gov |
| Benzofuran (B130515) Fluorescent Markers | Benzofuran | Fluorescent markers for single-photon studies | Can be conjugated to proteins like Concanavalin A | nih.gov |
| Benzothiadiazole (BTD) Probes | Benzothiadiazole | Bio-probes for imaging various cellular components (nuclei, mitochondria, etc.) | Tunable fluorescence properties | researchgate.net |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of substituted dibenzo[b,d]furans often involves multi-step procedures that may rely on harsh reagents or produce significant waste. rsc.orgorganic-chemistry.org Future research will likely prioritize the development of greener, more atom-economical synthetic pathways to 2-methoxy-4-nitrodibenzo[b,d]furan.
Current methods for constructing the dibenzo[b,d]furan core often utilize palladium-catalyzed intramolecular cyclizations of diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com While effective, these methods can be improved. A key area for development is the use of more sustainable and reusable catalysts, such as palladium on carbon (Pd/C), under ligand-free conditions to reduce costs and environmental impact. organic-chemistry.orgbiointerfaceresearch.com Furthermore, exploring one-pot sequential reactions, where multiple transformations occur in a single reaction vessel, could significantly streamline the synthesis. organic-chemistry.org For instance, a one-pot procedure involving sequential iodination and O-arylation of a phenol (B47542), followed by an intramolecular cyclization, presents a more efficient route. organic-chemistry.org
Biocatalysis offers another promising avenue for sustainable synthesis. manchester.ac.uk The use of enzymes, such as laccases or peroxidases, for oxidative coupling reactions could provide a mild and highly selective method for forming the dibenzo[b,d]furan core from simple phenolic precursors. Researchers at the University of Manchester have demonstrated the potential of biocatalytic systems for producing valuable organic compounds efficiently and with less environmental impact. manchester.ac.uk Applying similar principles to dibenzofuran (B1670420) synthesis could lead to breakthroughs in green chemical manufacturing.
The table below outlines potential sustainable modifications to a known synthetic approach.
| Synthetic Step | Conventional Method | Potential Sustainable Alternative | Anticipated Benefits |
| Core Formation | Palladium-acetate catalyzed intramolecular cyclization of a diaryl ether. biointerfaceresearch.com | Reusable Pd/C catalysis under ligand-free conditions; Biocatalytic oxidative coupling. biointerfaceresearch.commanchester.ac.uk | Reduced catalyst waste, lower cost, milder reaction conditions, increased efficiency. |
| Nitration | Use of strong acid mixtures (e.g., HNO₃/H₂SO₄). | Solid-supported nitrating agents; Flow chemistry for controlled nitration. | Improved safety, reduced acidic waste, higher selectivity, and better control over reaction. |
| Solvent Use | Use of conventional volatile organic solvents (VOCs). | Use of green solvents (e.g., ionic liquids, supercritical CO₂, water) or solvent-free conditions. | Reduced environmental impact, easier product separation, improved process safety. |
Exploration of Novel Reactivity Patterns and Transformations
The nitro and methoxy (B1213986) groups on the this compound ring are versatile functional handles that open up a wide range of potential chemical transformations, many of which remain unexplored for this specific molecule.
Transformations of the Nitro Group: The electron-withdrawing nitro group is a key site for chemical modification. Its reduction to an amino group is a fundamental transformation that would yield 4-amino-2-methoxydibenzo[b,d]furan, a valuable intermediate for constructing more complex molecules. Future work could focus on developing selective reduction methods that leave the dibenzofuran core intact. Electrocatalytic methods, for example, offer a green alternative to traditional metal hydride reagents by using electricity to drive the reduction, with water often serving as the hydrogen source. nih.gov This approach has been successfully used for the selective reduction of various nitroarenes. nih.gov
Transformations of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group, yielding 4-nitro-dibenzo[b,d]furan-2-ol. This phenol derivative would be a crucial precursor for synthesizing new ethers, esters, or for use in coupling reactions. Exploring milder and more selective demethylation reagents beyond traditional harsh acids like HBr will be important.
Coupling Reactions: The aromatic rings of the dibenzo[b,d]furan core can be further functionalized using modern cross-coupling reactions. For instance, Suzuki, Stille, or Buchwald-Hartwig amination reactions could be explored to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties for various applications.
The following table summarizes potential, yet-to-be-explored, reactions for this compound.
| Functional Group | Potential Transformation | Example Reagents/Conditions | Potential Product Class |
| Nitro (-NO₂) | Selective Reduction | Electrocatalysis (e.g., Co₃S₄ₓ cathode); Catalytic Hydrogenation (e.g., H₂, Pd/C). nih.gov | Aminodibenzofurans |
| Nitro (-NO₂) | Denitrative Coupling | Palladium-catalyzed cross-coupling reactions. | Biaryl-dibenzofurans |
| Methoxy (-OCH₃) | O-Demethylation | Boron tribromide (BBr₃); Lewis acids. | Phenolic dibenzofurans |
| Aromatic Core | C-H Activation/Functionalization | Palladium or Rhodium catalysts with directing groups. | Substituted dibenzofurans |
| Aromatic Core | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS). | Halogenated dibenzofurans |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. For this compound, computational methods can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts and accelerating discovery.
Density Functional Theory (DFT) is a particularly valuable computational tool. DFT calculations can be used to predict various molecular properties, such as electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.govrsc.org These calculations can help rationalize the reactivity of the molecule; for example, by identifying the most likely sites for electrophilic or nucleophilic attack. A theoretical study on nitrodibenzofurans has already shown a relationship between calculated molecular properties and biological activity, highlighting the predictive power of these methods. nih.gov
Future research could employ DFT to:
Model Reaction Mechanisms: Simulate the energy profiles of potential synthetic reactions to identify the most favorable pathways and optimize reaction conditions. rsc.org
Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. researchgate.net
Design Molecules with Target Properties: Computationally screen virtual libraries of this compound derivatives to identify candidates with desirable electronic or optical properties before committing to their synthesis. This is particularly relevant for designing new functional materials.
By combining computational predictions with targeted experiments, researchers can adopt a more rational design-and-discover approach, saving time and resources while deepening the fundamental understanding of the molecule's chemical behavior.
Expansion of Applicability in Interdisciplinary Chemical Research
The unique structure of this compound makes it a promising building block for the synthesis of functional materials and chemical probes, extending its relevance into materials science and chemical biology.
Functional Materials: The dibenzo[b,d]furan core is a rigid, planar structure known for its thermal stability and electronic properties, making it an attractive scaffold for organic electronics. biointerfaceresearch.com The push-pull nature of the methoxy and nitro substituents can lead to interesting photophysical properties, such as fluorescence. By chemically modifying the core, it is possible to tune these properties. For example, reducing the nitro group to an amine would create a highly fluorescent compound, potentially useful as an organic light-emitting diode (OLED) emitter. biointerfaceresearch.com Further derivatization could lead to the development of novel semiconductors or components for dye-sensitized solar cells.
Chemical Probes: Fluorescent chemical probes are indispensable tools for visualizing biological processes. The dibenzo[b,d]furan scaffold can serve as the core of such probes. beilstein-journals.org For instance, a probe could be designed where the fluorescence is initially "quenched" by the nitro group. Upon reaction with a specific analyte (e.g., an enzyme or a reactive oxygen species), the nitro group could be chemically transformed, "turning on" the fluorescence and signaling the presence of the target. The development of reactivity-based probes that can covalently bind to specific targets is a growing area of research. beilstein-journals.org A methoxy-substituted nitrodibenzofuran has already been utilized as a photoremovable protecting group, demonstrating the scaffold's utility in creating photoresponsive tools for biological experiments. nih.gov
The table below highlights potential applications based on the compound's structural features.
| Application Area | Relevant Property | Potential Derivative/Modification | Example Function |
| Organic Electronics | Rigid, planar core; Tunable electronics. biointerfaceresearch.com | Polymerization of functionalized derivatives. | Active layer in Organic Field-Effect Transistors (OFETs). |
| Fluorescent Materials | Push-pull electronic system. | Reduction of nitro group to amine; Extension of conjugation. | Emitter in Organic Light-Emitting Diodes (OLEDs). |
| Chemical Sensing | Environment-sensitive fluorescence. | Attachment of a receptor for a specific analyte. | Turn-on fluorescent sensor for metal ions or biological molecules. |
| Photocages | Photolabile nitroaromatic group. nih.gov | Attachment to a bioactive molecule (e.g., a drug or peptide). | Light-triggered release of a bioactive compound for controlled delivery. nih.gov |
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
